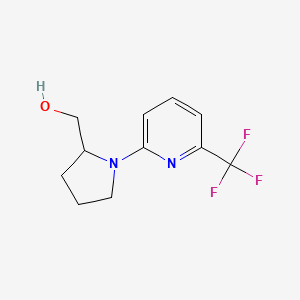

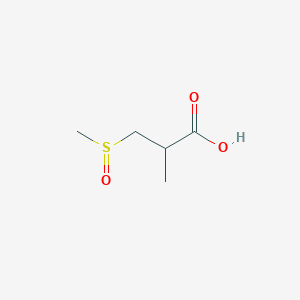

![molecular formula C20H23NO2S B2722702 5-(金刚烷-1-基)-4-氧代-8-硫代-6-氮杂三环[7.4.0.0^{2,7}]十三碳-1(9),2(7),5-三烯-3-酮 CAS No. 307513-73-1](/img/structure/B2722702.png)

5-(金刚烷-1-基)-4-氧代-8-硫代-6-氮杂三环[7.4.0.0^{2,7}]十三碳-1(9),2(7),5-三烯-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

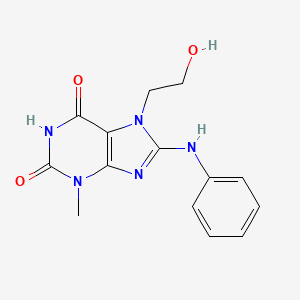

The compound “5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one” is an adamantyl-based compound . Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities . Their values in drug design are chronicled as multi-dimensional .

Synthesis Analysis

A series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in dimethylformamide medium at room temperature . The adamantyl moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives .Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The ester was reduced to alcohol, then subjected to successive hydrobromination and dehydrobromination, thus producing 4,9-divinyl diamantane .科学研究应用

合成和化学转化

金刚烷衍生物是各种合成和转化研究的核心,作为结构复杂且生物学上重要的分子的前体或中间体。例如,1-金刚烷基取代的 N-(1-硫杂-4-氮杂螺[4.5]癸-4-基)甲酰胺衍生物的合成和抗流感病毒活性证明了金刚烷化合物在药物化学中的潜力,突出了它们在开发具有特定构效关系的抗病毒剂中的作用(Füsun Göktaş 等人,2012)。类似地,通过氧化裂解环化过程探索金刚烷类化合物在稳定碳正离子的形成中的应用展示了它们在合成有机化学中的用途,为新型氧杂金刚烷衍生物提供了途径(Krasutsky 等人,2000)。

抗菌和抗炎特性

金刚烷衍生物已显示出显着的抗菌和抗炎活性,如新型 S-取代和 N-取代 5-(1-金刚烷基)-1,2,4-三唑-3-硫醇的合成、抗菌和抗炎活性研究中所见。这些研究揭示了金刚烷化合物作为针对多种细菌和真菌病原体的治疗剂的潜力,以及它们在治疗炎症中的用途(E. S. Al-Abdullah 等人,2014)。

光环加成和分子结构研究

富马腈与金刚烷-2-酮的光环加成研究以及随后通过包含在 β-环糊精及其衍生物中来修饰面选择性,提供了对涉及金刚烷衍生物的光环加成反应的立体化学方面的见解。这些反应对于理解金刚烷化合物在光诱导条件下的化学行为至关重要,为选择性修饰金刚烷基结构提供了途径(W. Chung 等人,1995)。

非共价相互作用和晶体学分析

通过晶体学和 QTAIM 分析对 N-取代-5-(金刚烷-1-基)-1,3,4-噻二唑-2-胺中的非共价相互作用进行定量评估,说明了理解金刚烷衍生物的分子结构和稳定性的重要性。这些研究不仅揭示了塑造这些化合物固态结构的分子内和分子间力的复杂平衡,而且还为设计具有定制特性的分子提供了基础(A. El-Emam 等人,2020)。

未来方向

Adamantane derivatives are promising in the field of drug design, with potential therapeutics for iron overload disease, neurological conditions, malaria, tuberculosis, and cancers . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

属性

IUPAC Name |

2-(1-adamantyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S/c22-18-16-14-3-1-2-4-15(14)24-17(16)21-19(23-18)20-8-11-5-12(9-20)7-13(6-11)10-20/h11-13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBKIUFJKUZUPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

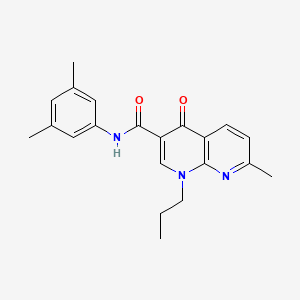

![2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane](/img/structure/B2722619.png)

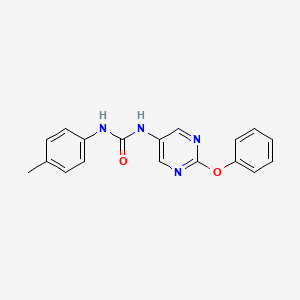

![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2722623.png)

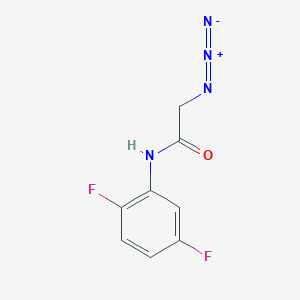

![4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2722630.png)

![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2722641.png)